AH was initially developed and used as an antiviral agent against influenza A viruses. While its direct antiviral mechanism is not fully elucidated, it is believed to interfere with the viral uncoating process, preventing the virus from entering host cells []. However, widespread resistance has emerged, rendering AH ineffective against most influenza A strains, and the Centers for Disease Control and Prevention (CDC) no longer recommends its use for this purpose [].
Current research focuses on the potential benefits of AH in managing various neurological conditions:
Beyond its established applications, AH is being investigated for its potential role in:
Amantadine hydrochloride is a synthetic tricyclic amine that serves as both an antiviral agent and a treatment for Parkinson's disease. Its chemical formula is C₁₀H₁₈ClN, and it is known for its diverse pharmacological activities, including antiviral, antiparkinsonian, and antihyperalgesic properties. Amantadine hydrochloride functions primarily as an inhibitor of the influenza A virus by targeting the M2 protein, which is essential for viral replication. This compound also exhibits dopaminergic effects, making it useful in managing symptoms of Parkinson's disease and other movement disorders .
Amantadine's antiviral mechanism is not fully understood, but it is believed to interfere with the uncoating process of certain influenza A viruses []. This prevents the viral genome from entering the host cell and establishing infection.
In Parkinson's disease, amantadine increases dopamine release and inhibits NMDA receptors, modulating neurotransmission and improving movement symptoms.
The interactions of amantadine with other compounds can lead to the formation of derivatives that may possess enhanced therapeutic effects or altered pharmacokinetics.
Amantadine hydrochloride exhibits multiple biological activities:
These activities make amantadine hydrochloride a versatile agent in both antiviral therapy and neurological disorders.
The synthesis of amantadine hydrochloride typically involves several steps:
Recent advancements have focused on developing more sustainable and economical synthesis methods to enhance efficiency and reduce environmental impact .
Amantadine hydrochloride has several important applications:
Additionally, ongoing research continues to investigate new therapeutic uses for this compound.
Amantadine hydrochloride interacts with various biological systems, influencing both pharmacodynamics and pharmacokinetics:
Understanding these interactions is crucial for optimizing treatment regimens involving amantadine hydrochloride.
Amantadine hydrochloride belongs to a class of compounds known as adamantanes. Here are some similar compounds along with their unique features:
Compound Name | Unique Features |
---|---|
Memantine | Primarily used for Alzheimer's disease; acts as an NMDA receptor antagonist. |
Rimantadine | Similar antiviral properties but with a longer half-life and fewer side effects. |
Adamantane | Parent compound; lacks significant pharmacological activity compared to derivatives. |
Amantadine hydrochloride is unique due to its dual role as an antiviral agent and a treatment for Parkinson's disease, distinguishing it from other members of the adamantane family .
Amantadine’s journey began in 1963 when researchers at the University of Chicago identified its antiviral activity against influenza A. By 1966, it gained approval in West Germany for influenza prophylaxis, followed by U.S. FDA authorization in 1968. Early trials demonstrated a 50% reduction in influenza A infections among college students exposed to viral challenges. However, widespread resistance emerged by the 2000s, with >90% of H3N2 strains harboring the S31N mutation in the M2 proton channel, rendering amantadine ineffective.
In 1969, a PD patient reported dramatic symptom improvement after taking amantadine for influenza, prompting Schwab et al. to conduct the first clinical trial. Among 163 participants, 66% exhibited reduced rigidity and tremors at 200 mg/day. By 1973, the FDA approved amantadine for PD, cementing its role alongside levodopa.
The 2017 FDA approval of Gocovri® (extended-release amantadine) marked a milestone for dyskinesia management, reducing "off" time by 3.6 hours/day in clinical trials. Osmolex ER® followed in 2018, further solidifying its utility in PD and drug-induced extrapyramidal reactions.
Year | Milestone | Reference |
---|---|---|
1963 | Antiviral activity discovered | |
1968 | FDA approval for influenza A prophylaxis | |
1973 | FDA approval for Parkinson’s disease | |
2017 | Gocovri® approved for dyskinesia | |
2018 | Osmolex ER® approved |
Single-crystal and powder studies agree that crystalline amantadine hydrochloride adopts a monoclinic lattice with a C-centred unit cell (space group C 2/c, No. 15) [1] [2]. The asymmetric unit contains one protonated amantadinium cation and one chloride anion; four formula units reside in each conventional cell (Z = 8) [2].
Table 1 lists the refined cell metrics obtained from high-resolution powder diffraction at 295 K [1]. The calculated cell volume and X-ray density are derived from these parameters.
Parameter | Value | Standard uncertainty | Source |
---|---|---|---|
a (Å) | 20.279 | 0.006 | [1] |
b (Å) | 11.171 | 0.002 | [1] |
c (Å) | 9.759 | 0.004 | [1] |
β (°) | 109.00 | 0.03 | [1] |
Cell volume V (ų) | 2 090.3 | — | calculated from above |
Z | 8 | — | [1] |
ρx (g cm⁻³) | 1.19 | — | from V, Z, Mr=187.71 |
Full-matrix least-squares refinement against synchrotron data confirms that the crystal packing is dominated by N–H···Cl hydrogen-bonded chains parallel to the b-axis, giving a robust three-dimensional framework with no solvent-accessible voids [2]. Crystal-energy–landscape calculations show the observed C 2/c structure to be the global lattice-energy minimum; all low-energy hypothetical polymorphs share the same chain motif [2]. These results explain the pronounced polymorphic stability of the commercial form.
Key findings:
Polarised neutron experiments on stacked 1,2-dioleoyl-sn-glycero-3-phosphocholine multilayers located amantadine hydrochloride at two sequence-specific depths within the bilayer [3] [4]:
Population | Mean depth from bilayer centre (nm) | Occupancy (%) | Comment |
---|---|---|---|
Surface site near head-group | 1.5 | 70 | Dominant binding site [3] |
Inner site close to acyl chain | 0.5 | 30 | Occupancy rises when the drug is unprotonated [3] |
The combined X-ray / neutron phasing strategy (D₂O/H₂O contrast variation plus swelling-series X-ray data) demonstrated that protonation state modulates site preference without perturbing bilayer thickness or fluidity [3]. These results corroborate the view that the ammonium–chloride ion pair remains intact in the membrane environment.
Table 2 summarises the principal Cu Kα powder reflections (instrument-calibrated 2θ positions) reported for amantadine hydrochloride [1]. The strongest d-spacings serve as a reliable fingerprint for identification and for monitoring solid-state processes such as cocrystallisation and dehydration.
2θ (°) | d (Å) | h k l | Relative intensity (%) |
---|---|---|---|
11.23 | 7.88 | 0 0 2 | 100 |
13.01 | 6.80 | 2 0 0 | 46 |
15.03 | 5.89 | 1 1 1 | 62 |
17.15 | 5.17 | 2 0 2 | 55 |
19.86 | 4.47 | 2 0 3 | 37 |
21.42 | 4.15 | 2 2 0 | 33 |
23.07 | 3.85 | 3 1 1 | 28 |
24.78 | 3.59 | 0 4 0 | 24 |
Corrosive;Irritant;Health Hazard